molecular formula C27H22FN3O3S B11418000 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide

2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No.: B11418000
M. Wt: 487.5 g/mol
InChI Key: DTWXABAASWWIGM-UHFFFAOYSA-N
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Description

This compound features a benzothieno[3,2-d]pyrimidinone core substituted at position 3 with a 4-fluorobenzyl group and at position 1 with an N-(4-methylbenzyl)acetamide moiety. The benzothienopyrimidinone scaffold is structurally analogous to purines, enabling interactions with enzymatic targets such as kinases and topoisomerases. The 4-methylbenzyl group in the acetamide side chain balances lipophilicity and solubility, optimizing bioavailability .

Properties

Molecular Formula

C27H22FN3O3S

Molecular Weight

487.5 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C27H22FN3O3S/c1-17-6-8-18(9-7-17)14-29-23(32)16-30-24-21-4-2-3-5-22(21)35-25(24)26(33)31(27(30)34)15-19-10-12-20(28)13-11-19/h2-13H,14-16H2,1H3,(H,29,32)

InChI Key

DTWXABAASWWIGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This is achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a halogenated benzyl compound with a fluorine atom.

    Attachment of the Methylbenzylacetamide Moiety: This is typically done through an amide coupling reaction using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, compounds with similar structures have been investigated for their inhibitory effects on:

  • α-glucosidase : Important for carbohydrate metabolism and a target for diabetes treatment.
  • Acetylcholinesterase : Relevant in the treatment of Alzheimer's disease due to its role in neurotransmitter regulation.

A study demonstrated that derivatives of benzothieno-pyrimidine compounds exhibited significant inhibition of these enzymes, suggesting that the compound could be optimized for similar applications .

Antitumor Activity

The benzothieno-pyrimidine scaffold has been associated with anticancer properties. Research indicates that compounds with this structure can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. The specific compound under discussion may also exhibit these properties, warranting further investigation into its anticancer efficacy .

Anti-inflammatory Properties

In silico studies have suggested that compounds related to this structure may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The ability to modulate inflammation could position this compound as a candidate for treating inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant α-glucosidase inhibition by related compounds, suggesting potential for diabetes management.
Study BAntitumor ActivityShowed that derivatives induce apoptosis in cancer cell lines via caspase activation.
Study CAnti-inflammatory EffectsIn silico docking studies indicated potential as a 5-LOX inhibitor, highlighting anti-inflammatory applications.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Substituents Key Properties Reference
Target Compound Benzothieno[3,2-d]pyrimidinone 3-(4-Fluorobenzyl), 1-[N-(4-methylbenzyl)acetamide] Balanced lipophilicity; enhanced kinase inhibition selectivity
2-[3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1-yl]-N-(4-trifluoromethylphenyl)acetamide Pyrido[3,2-d]pyrimidinone 3-(4-Methoxybenzyl), 1-[N-(4-trifluoromethylphenyl)acetamide] Increased metabolic stability but reduced solubility due to -CF₃ group
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide Thieno[3,2-d]pyrimidinone 7-(4-Fluorophenyl), 3-[N-(3-methoxybenzyl)acetamide] Altered target selectivity due to substitution at position 7
N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide Triazolo[4,5-d]pyrimidine 3-(4-Methylphenyl), 7-sulfanylacetamide Sulfur atom enhances metal-binding capacity; potential for redox activity
2-{[3-(4-Ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Hexahydrobenzothieno[2,3-d]pyrimidine 3-(4-Ethoxyphenyl), 2-sulfanylacetamide Conformational rigidity improves enzyme inhibition but reduces membrane permeability
2-[2,4-Dioxo-3-(2-phenylethyl)benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide Benzofuro[3,2-d]pyrimidinone 3-(2-Phenylethyl), 1-[N-(2-ethyl-6-methylphenyl)acetamide] Oxygen in benzofuro core reduces electron density vs. sulfur in benzothieno core

Key Findings:

Electron Effects : The 4-fluorobenzyl group in the target compound provides stronger electron-withdrawing effects than methoxy () or ethoxy () substituents, enhancing interactions with catalytic lysine residues in kinases .

Solubility : The 4-methylbenzyl acetamide moiety improves aqueous solubility compared to trifluoromethylphenyl () or sulfanyl groups (), which may hinder dissolution .

Conformational Flexibility: The dihydrobenzothienopyrimidinone core offers moderate rigidity compared to hexahydro derivatives (), allowing better accommodation in enzyme active sites .

Selectivity : Substitution at position 7 (e.g., 4-fluorophenyl in ) shifts target selectivity away from the kinase domain to topoisomerase II inhibition, as seen in related analogs .

Research Implications

  • Pharmacokinetics : The target compound’s logP (predicted ~3.2) is lower than analogs with trifluoromethyl (: logP ~4.1) or sulfanyl (: logP ~3.8) groups, suggesting improved oral bioavailability .
  • Synthetic Feasibility : The acetamide linkage simplifies synthesis compared to sulfanyl or triazolo derivatives, which require multi-step coupling (Evidences 5, 8) .
  • Crystallinity : highlights that fluorobenzyl and methylbenzyl groups promote stable crystal packing via N–H⋯O and C–H⋯F interactions, aiding formulation .

Biological Activity

The compound 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide is a member of the benzothienopyrimidine class of compounds, which have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy against various pathogens.

  • Molecular Formula : C₁₉H₁₅FN₄O₄S
  • Molecular Weight : 414.4 g/mol
  • CAS Number : 1252817-72-3

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its antimicrobial properties. The following sections detail the findings from various studies.

Antimicrobial Activity

Research has shown that derivatives of benzothienopyrimidine compounds exhibit significant antimicrobial properties against a range of bacterial and fungal strains.

Case Studies and Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various pyrimidine derivatives against Staphylococcus aureus , Escherichia coli , and Candida albicans . The results indicated that compounds with electron-donating groups at specific positions displayed enhanced antimicrobial activity. For instance, derivatives containing a methoxy group showed higher efficacy compared to those with fluorine substitutions .
    • The Minimum Inhibitory Concentration (MIC) varied significantly among the tested compounds, with some requiring concentrations as low as 8–10 ppm to inhibit microbial growth effectively .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the fluorobenzyl group enhances lipophilicity, allowing better penetration into microbial cells .

Comparative Table of Biological Activity

CompoundBacterial StrainsFungal StrainsMIC (ppm)
6aS. aureusC. albicans8
6bE. coliC. albicans200
5aS. aureus-100

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Variations in substituents on the benzothieno structure can lead to significant differences in biological activity.

Synthetic Pathway Example:

  • Formation of Benzothieno Framework :
    • The initial step involves the cyclization of appropriate thiophene derivatives with pyrimidine precursors.
  • Introduction of Functional Groups :
    • Subsequent reactions introduce functional groups such as methoxy or fluorobenzyl to enhance biological activity.

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